molecular formula C20H24O5 B034397 (4aR,4abeta,5R,5'S)-5'-(3-Furanyl)-4,4a,6,7,8,8a,4',5'-octahydro-6alpha-methyl-8abeta-(1-methylethenyl)spi CAS No. 102904-57-4

(4aR,4abeta,5R,5'S)-5'-(3-Furanyl)-4,4a,6,7,8,8a,4',5'-octahydro-6alpha-methyl-8abeta-(1-methylethenyl)spi

Cat. No.: B034397
CAS No.: 102904-57-4
M. Wt: 344.4 g/mol
InChI Key: LFYGUJGWDAXFFQ-JCRWAUQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secochiliolide lactone is a sesquiterpene lactone, a class of naturally occurring compounds primarily found in plants. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO and PhI(OAc)2 as a stoichiometric oxidant . This method efficiently produces medium-sized lactones, including secochiliolide lactone, in good yields.

Industrial Production Methods: Industrial production of lactones, including secochiliolide lactone, often involves the use of readily available materials such as aliphatic carboxylic acids. The process typically includes multistep reactions and the use of metal catalysts, initiators, or toxic solvents . recent advancements have focused on developing methods that avoid these hazardous materials, making the production process more environmentally friendly and suitable for medical applications.

Chemical Reactions Analysis

Types of Reactions: Secochiliolide lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert secochiliolide lactone into alcohols or other reduced forms.

    Substitution: The lactone ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

102904-57-4

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione

InChI

InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1

InChI Key

LFYGUJGWDAXFFQ-JCRWAUQASA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

Canonical SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C

Origin of Product

United States

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